molecular formula C13H19N2NaO3 B14490625 5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt CAS No. 64058-03-3

5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt

Cat. No.: B14490625
CAS No.: 64058-03-3
M. Wt: 274.29 g/mol
InChI Key: RJIHXPWDDYMESV-UHDJGPCESA-M
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Description

5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is a modified barbiturate with specific substituents that may alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt typically involves the following steps:

    Formation of Barbituric Acid Core: The barbituric acid core is synthesized by the condensation of urea with malonic acid or its derivatives under acidic conditions.

    Substitution Reactions: The sec-butyl and 2-pentenyl groups are introduced via alkylation reactions. This involves the reaction of the barbituric acid core with sec-butyl halide and 2-pentenyl halide in the presence of a strong base such as sodium hydride.

    Formation of Sodium Salt: The final step involves the neutralization of the barbituric acid derivative with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains.

    Reduction: Reduction reactions may occur at the carbonyl groups of the barbituric acid core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyl side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction may result in the formation of alcohols or alkanes.

    Substitution: Substitution reactions may yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various barbiturate derivatives with potential pharmacological activities.

Biology

    Biochemical Studies: The compound may be used in studies to understand the biochemical pathways and interactions of barbiturates.

Medicine

    Pharmacological Research: The compound can be used in research to develop new sedative or anesthetic drugs.

Industry

    Chemical Manufacturing: The compound may be used in the production of other chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is likely similar to other barbiturates. It acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory effects in the central nervous system. This results in sedation, hypnosis, and anesthesia.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.

    Secobarbital: Another barbiturate used for its sedative and hypnotic effects.

    Pentobarbital: Used primarily as a sedative and anesthetic.

Uniqueness

5-(sec-Butyl)-5-(2-pentenyl)barbituric acid, sodium salt is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. These differences can affect its potency, duration of action, and side effect profile.

Properties

CAS No.

64058-03-3

Molecular Formula

C13H19N2NaO3

Molecular Weight

274.29 g/mol

IUPAC Name

sodium;5-butan-2-yl-4,6-dioxo-5-[(E)-pent-2-enyl]-1H-pyrimidin-2-olate

InChI

InChI=1S/C13H20N2O3.Na/c1-4-6-7-8-13(9(3)5-2)10(16)14-12(18)15-11(13)17;/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1/b7-6+;

InChI Key

RJIHXPWDDYMESV-UHDJGPCESA-M

Isomeric SMILES

CC/C=C/CC1(C(=O)NC(=NC1=O)[O-])C(C)CC.[Na+]

Canonical SMILES

CCC=CCC1(C(=O)NC(=NC1=O)[O-])C(C)CC.[Na+]

Origin of Product

United States

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